molecular formula C19H15F3N2O4S B2644550 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 2097865-68-2

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2644550
CAS No.: 2097865-68-2
M. Wt: 424.39
InChI Key: QMIBIWVAFJZVQP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains furan, thiophene, and phenyl groups, along with a trifluoromethoxy group and an ethanediamide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is a similar heterocyclic compound, but it contains a sulfur atom instead of oxygen . The phenyl group is a functional group that consists of six carbon atoms bonded in a hexagonal planar ring . The trifluoromethoxy group contains a carbon atom bonded to three fluorine atoms and one oxygen atom, and the ethanediamide group is a type of amide .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The furan, thiophene, and phenyl groups would likely contribute to the compound’s aromaticity .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the functional groups present in this compound. For example, the presence of aromatic rings might contribute to its stability, and the amide group could allow for hydrogen bonding .

Scientific Research Applications

Photoinduced Oxidative Annulation

Research by Zhang et al. (2017) explores photoinduced direct oxidative annulation involving compounds related to N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide. This process, performed without transition metals or oxidants, leads to highly functionalized polyheterocyclic compounds, exhibiting phenomena like excited-state intramolecular proton transfer (Zhang et al., 2017).

Synthesis of γ-Hydroxybutenolides

Kotzabasaki et al. (2016) detail the synthesis of γ-hydroxybutenolides via photooxygenation of 2-thiophenyl-substituted furans. This process, leading to regiocontrolled and quantitative synthesis, involves the transformation of thiophenyl moiety into ethyl phenylsulfenate and diphenyldisulfide (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016).

Electrochromic Conducting Polymers

A study by Sotzing et al. (1996) investigates the synthesis and characterization of bis(2-(3,4-ethylenedioxy)thiophene)-based monomers, relevant to the subject compound. These monomers exhibit low redox switching potentials and stability in conducting state, making them suitable for electrochromic applications (Sotzing, Reynolds, & Steel, 1996).

Dye-Sensitized Solar Cells

Kim et al. (2011) synthesized phenothiazine derivatives with various conjugated linkers including furan and thiophene. These compounds were used in dye-sensitized solar cells, demonstrating the impact of conjugated linkers on device performance and efficiency (Kim et al., 2011).

Geminally Activated Nitro Dienes

Baichurin et al. (2019) conducted a study on the condensation of 3-(furan-2-yl)- and 3-(thiophen-2-yl)prop-2-enals with nitro-substituted CH acids, forming geminally activated nitro dienes. This synthesis is pertinent to understanding the chemical behavior of similar compounds (Baichurin et al., 2019).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information on this compound’s biological activity, it’s impossible to provide a mechanism of action .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O4S/c20-19(21,22)28-13-7-5-12(6-8-13)24-18(26)17(25)23-11-14(15-3-1-9-27-15)16-4-2-10-29-16/h1-10,14H,11H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIBIWVAFJZVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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